molecular formula C16H27NO6 B14848498 1,4-Di-boc-piperidine-2-carboxylic acid

1,4-Di-boc-piperidine-2-carboxylic acid

Cat. No.: B14848498
M. Wt: 329.39 g/mol
InChI Key: PJRHWAUCRIJKGO-UHFFFAOYSA-N
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Description

1,4-Di-boc-piperidine-2-carboxylic acid is a chemical compound with the molecular formula C16H27NO6. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the piperidine ring. These Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di-boc-piperidine-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of piperidine-2-carboxylic acid with Boc anhydride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then further protected with another equivalent of Boc anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Di-boc-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Di-boc-piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the synthesis of peptide mimetics and other biologically active molecules.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Di-boc-piperidine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective transformations of other functional groups in the molecule. Upon completion of the desired reactions, the Boc groups can be removed under mild acidic conditions to reveal the free amine groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di-boc-piperidine-2-carboxylic acid is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry .

Properties

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)10-7-8-17(11(9-10)12(18)19)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)

InChI Key

PJRHWAUCRIJKGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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